molecular formula C5H11NO2 B6236310 2-amino-2-(oxetan-3-yl)ethan-1-ol CAS No. 1337700-16-9

2-amino-2-(oxetan-3-yl)ethan-1-ol

Cat. No.: B6236310
CAS No.: 1337700-16-9
M. Wt: 117.15 g/mol
InChI Key: NUTOBRVPKDFQLQ-UHFFFAOYSA-N
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Description

2-amino-2-(oxetan-3-yl)ethan-1-ol: is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an oxetane ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(oxetan-3-yl)ethan-1-ol typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halohydrins.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through hydrolysis reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(oxetan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and alcohols.

Scientific Research Applications

2-amino-2-(oxetan-3-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-(oxetan-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or modulation of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(oxetan-3-yl)ethanol
  • 2-amino-2-(oxetan-3-yl)ethanoic acid
  • 2-amino-2-(oxetan-3-yl)ethanamine

Uniqueness

2-amino-2-(oxetan-3-yl)ethan-1-ol is unique due to the presence of both an oxetane ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

1337700-16-9

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-amino-2-(oxetan-3-yl)ethanol

InChI

InChI=1S/C5H11NO2/c6-5(1-7)4-2-8-3-4/h4-5,7H,1-3,6H2

InChI Key

NUTOBRVPKDFQLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(CO)N

Purity

95

Origin of Product

United States

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